1-benzyl-6-cyclopropyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolopyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrazolopyridine core, followed by the introduction of the benzyl, cyclopropyl, and fluorophenyl groups through various coupling reactions. Common synthetic routes include:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The benzyl, cyclopropyl, and fluorophenyl groups are introduced using reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-6-CYCLOPROPYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-BENZYL-6-CYCLOPROPYL-N~4~-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-BENZYL-6-CYCLOPROPYL-N~4~-(3-BROMOPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its interaction with certain biological targets compared to its chloro- or bromo-substituted analogs.
Properties
Molecular Formula |
C24H21FN4O |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-(3-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H21FN4O/c1-15-22-20(24(30)26-19-9-5-8-18(25)12-19)13-21(17-10-11-17)27-23(22)29(28-15)14-16-6-3-2-4-7-16/h2-9,12-13,17H,10-11,14H2,1H3,(H,26,30) |
InChI Key |
UWMWNKMOPDUWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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